methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride
Description
Methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate hydrochloride is a chiral amino ester derivative featuring a tetrahydropyran (THP) ring, a primary amine group, and a methyl ester moiety. Its molecular formula is C₉H₁₈ClNO₃, with a molecular weight of 223.697 g/mol and a monoisotopic mass of 223.097521 Da . The compound’s stereochemistry is defined by the (2R)-configuration, which influences its biological interactions and synthetic pathways.
Properties
Molecular Formula |
C9H18ClNO3 |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(oxan-4-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-9(11)8(10)6-7-2-4-13-5-3-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m1./s1 |
InChI Key |
WCWXJCRWBPDXBR-DDWIOCJRSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1CCOCC1)N.Cl |
Canonical SMILES |
COC(=O)C(CC1CCOCC1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride typically involves multiple steps. One common method includes the alkylation of glycine equivalents with electrophiles, followed by intramolecular cyclization to form the tetrahydropyran ring . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Features :
- Tetrahydropyran-4-yl group : A six-membered cyclic ether providing conformational rigidity and moderate lipophilicity.
- Amino-propanoate backbone: The amino group at C2 and ester at C1 enable hydrogen bonding and hydrolytic susceptibility.
- Hydrochloride salt : Enhances aqueous solubility and crystallinity.
This compound is of interest in medicinal chemistry, particularly as a building block for prodrugs or enzyme inhibitors due to its amine and ester functionalities.
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their differences:
Structural Insights :
Physicochemical and Metabolic Properties
| Property | Target Compound | Acetate Analog (C₈H₁₆ClNO₃) | Biphenyl Analog (C₁₈H₂₀ClNO₃) |
|---|---|---|---|
| Water Solubility | High (HCl salt) | Moderate | Low |
| logP (Predicted) | ~1.2 | ~0.8 | ~3.2 |
| Metabolic Stability | Moderate (THP resistant to oxidation) | Low (acetate hydrolysis) | High (aromatic stability) |
| Ester Hydrolysis Rate | Intermediate | Fast | Slow |
Metabolic Pathways :
- Ester Hydrolysis: All analogs undergo hydrolysis via esterases, releasing amino acids or alcohols .
- THP/THF Oxidation : THP rings are oxidized more slowly than THF, delaying metabolite formation .
Biological Activity
Methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate; hydrochloride (CAS: 2947380-78-9) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C9H18ClNO3
- Molecular Weight : 223.7 g/mol
- Purity : Typically around 95% to 97% .
- IUPAC Name : methyl (R)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate hydrochloride
- Chemical Structure :
The biological activity of methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate; hydrochloride is primarily attributed to its structural similarity to amino acids and its ability to interact with various biological systems. Research indicates that it may influence neurotransmitter activity and exhibit neuroprotective properties.
Pharmacological Studies
Recent studies have focused on the compound's influence on various biological pathways:
- Neuroprotective Effects : Research suggests that this compound can protect neuronal cells from oxidative stress, potentially through the modulation of antioxidant enzyme activities .
- Antimicrobial Activity : Preliminary studies indicate that methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate; hydrochloride may possess antimicrobial properties against certain bacterial strains, although further investigations are necessary to confirm these effects .
- Inhibition of Specific Pathways : The compound has been shown to inhibit certain signaling pathways related to inflammation, which could have implications for treating inflammatory diseases .
Case Study 1: Neuroprotection in Animal Models
A study conducted on rodent models demonstrated that administration of methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate; hydrochloride resulted in a significant reduction in neuronal cell death following induced oxidative stress. The study reported a decrease in markers of apoptosis and an increase in the expression of neuroprotective proteins .
Case Study 2: Antimicrobial Efficacy
In vitro testing against Escherichia coli and Staphylococcus aureus showed that the compound exhibited inhibitory effects at concentrations above 50 µM. The results suggested a potential application in developing new antimicrobial agents .
Research Findings
Q & A
How can researchers optimize the synthesis of methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate hydrochloride to achieve high enantiomeric purity?
Methodological Answer:
Stereoselective synthesis is critical. Use chiral catalysts (e.g., Evans auxiliaries or enzymatic resolution) to control the (2R)-configuration. Purification via preparative HPLC with chiral columns (e.g., Chiralpak AD-H) ensures enantiomeric purity. Monitor intermediates using -NMR and polarimetry. For tetrahydropyran ring formation, employ acid-catalyzed cyclization under anhydrous conditions. Validate purity with -NMR and circular dichroism (CD) spectroscopy .
What advanced analytical techniques confirm the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): - and -NMR to verify stereochemistry and substituent positions. 2D techniques (COSY, HSQC) resolve overlapping signals.
- X-ray Crystallography: Determines absolute configuration using single-crystal diffraction (e.g., as in for analogous structures) .
- HPLC-MS: Quantifies purity (>98%) and detects trace impurities. Use reversed-phase C18 columns with UV detection at 210–254 nm.
How should stability studies be designed to assess degradation under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing: Expose the compound to pH 1–13 buffers at 40°C/75% RH for 14 days. Analyze degradation via LC-MS to identify hydrolytic or oxidative byproducts.
- Kinetic Modeling: Use Arrhenius plots to predict shelf-life. Monitor ester hydrolysis (common in methyl esters) via -NMR tracking of methoxy group disappearance .
What methodologies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Assay Validation: Standardize cell lines (e.g., HEK293 for receptor binding) and control for stereochemical purity.
- Meta-Analysis: Statistically aggregate data from multiple studies to identify outliers.
- Dose-Response Replication: Test activity across a broader concentration range (e.g., 1 nM–100 µM) to confirm efficacy thresholds .
Which computational approaches predict pharmacokinetic properties and target interactions?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding to tetrahydropyran-recognizing targets (e.g., GPCRs) using AMBER or GROMACS.
- QSAR Models: Train on datasets of amino ester derivatives to predict logP, solubility, and bioavailability.
- Docking Studies (AutoDock Vina): Map interactions with active sites (e.g., proteases or transporters) to rationalize bioactivity .
How is the (2R) configuration’s impact on pharmacological activity evaluated?
Methodological Answer:
- Enantiomer-Specific Assays: Compare (2R) and (2S) forms in vitro (e.g., enzyme inhibition IC).
- Chiral Chromatography: Separate enantiomers via supercritical fluid chromatography (SFC) to isolate pure (2R) for testing.
- Crystallographic Analysis: Resolve ligand-target co-crystal structures to identify stereospecific binding motifs .
What experimental designs evaluate in vivo pharmacokinetics (ADME)?
Methodological Answer:
- Radiolabeling: Synthesize -labeled compound for mass balance studies in rodents.
- LC-MS/MS Quantification: Measure plasma/tissue concentrations post-administration.
- Biliary Excretion Studies: Cannulate bile ducts to assess enterohepatic recirculation. Reference safety protocols from for handling biohazards .
How are mechanistic interactions with biological targets validated experimentally?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
